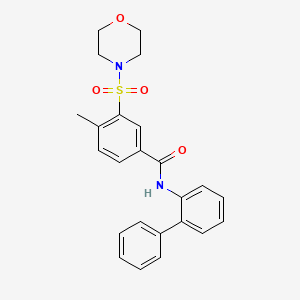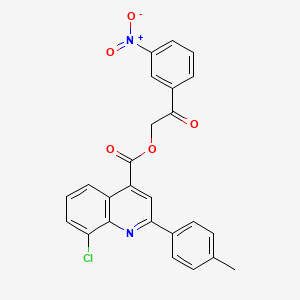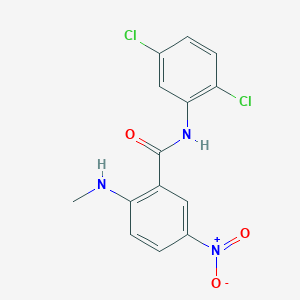
N-(biphenyl-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(biphenyl-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a biphenyl group, a morpholine ring, and a sulfonyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Derivative: The initial step involves the formation of a biphenyl derivative through a Suzuki coupling reaction between a halogenated benzene and a boronic acid.
Sulfonylation: The biphenyl derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Amidation: The sulfonylated biphenyl derivative undergoes amidation with 4-methyl-3-aminobenzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(biphenyl-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Applications De Recherche Scientifique
N-(biphenyl-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Mécanisme D'action
The mechanism of action of N-(biphenyl-2-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid to prostaglandins. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share structural similarities but differ in the presence of a benzo[d]thiazole ring and piperidine moiety.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar to the above, but with a morpholine ring instead of piperidine.
Propriétés
Formule moléculaire |
C24H24N2O4S |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
4-methyl-3-morpholin-4-ylsulfonyl-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C24H24N2O4S/c1-18-11-12-20(17-23(18)31(28,29)26-13-15-30-16-14-26)24(27)25-22-10-6-5-9-21(22)19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3,(H,25,27) |
Clé InChI |
JEJCDCFUTJVBJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B12468472.png)

![1-(5-chloro-2-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468483.png)


![4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate](/img/structure/B12468494.png)

![Ethyl 4-phenyl-2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12468518.png)
![N-(3-acetylphenyl)-N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12468522.png)
![1-Oxo-1-phenylbutan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12468523.png)
![3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B12468533.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468539.png)
![4-[({[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]carbonyl}oxy)acetyl]phenyl thiophene-2-carboxylate](/img/structure/B12468547.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12468554.png)
